molecular formula C7H6ClN3O B13975596 7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B13975596
M. Wt: 183.59 g/mol
InChI Key: SBMYHOSLBAKQHJ-UHFFFAOYSA-N
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Description

7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrrole with monochloramine, followed by cyclization with formamidine acetate . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

For industrial-scale production, continuous flow chemistry has been employed to optimize the synthesis process. This approach allows for the efficient and scalable production of the compound by utilizing in situ monochloramine synthesis and a process-friendly soluble base such as potassium tert-butoxide (KOt-Bu) .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H6ClN3O/c1-4-9-7(12)5-2-3-6(8)11(5)10-4/h2-3H,1H3,(H,9,10,12)

InChI Key

SBMYHOSLBAKQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2Cl)C(=O)N1

Origin of Product

United States

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